3-Methylthiophene-2-carbonyl chloride
Overview
Description
3-Methylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its clear colorless to pale yellow liquid appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Thiophene derivatives, which include 3-methylthiophene-2-carbonyl chloride, are known to interact with a variety of biological targets due to their versatile synthetic applicability .
Mode of Action
It’s worth noting that thiophene derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . These properties can significantly impact the bioavailability of this compound.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthiophene-2-carbonyl chloride can be synthesized from 3-Methyl-2-thiophenecarboxylic acid. The process involves the reaction of 3-Methyl-2-thiophenecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C6H5ClOS+SOCl2→C6H5ClOS+SO2+HCl
The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the chlorine atom with a nucleophile, forming a new carbonyl compound.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Acyl Substitution: The major products are amides, esters, and thioesters, depending on the nucleophile used.
Oxidation: The major products include sulfoxides and sulfones.
Scientific Research Applications
3-Methylthiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Biology and Medicine: Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
- 4-Methylthiophene-2-carbonyl chloride
- 2-Furoyl chloride
- 2-Thiophenecarbonyl chloride
Comparison: 3-Methylthiophene-2-carbonyl chloride is unique due to its specific substitution pattern on the thiophene ring. This substitution pattern influences its reactivity and the types of reactions it undergoes. Compared to 4-Methylthiophene-2-carbonyl chloride, which has the methyl group at a different position, this compound exhibits different chemical properties and reactivity .
Properties
IUPAC Name |
3-methylthiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVPEVDFBYRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372176 | |
Record name | 3-Methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61341-26-2 | |
Record name | 3-Methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-thenoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Methylthiophene-2-carbonyl chloride as described in the research paper?
A1: The research paper focuses on the use of this compound as a coupling partner in palladium-catalyzed cross-coupling reactions to synthesize thienyl ketones []. These ketones are considered valuable building blocks in the development of pharmaceuticals and natural products due to their presence in numerous bioactive compounds.
Q2: What are the advantages of using the described palladium-catalyzed cross-coupling reaction with this compound for synthesizing thienyl ketones?
A2: The research highlights several advantages of this synthetic approach []:
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